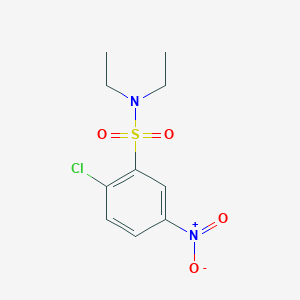
2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide
描述
2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide is a compound with the molecular formula C10H13ClN2O4S . It is used in organic synthesis . The product is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of sulfonamides like 2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide can be achieved using organometallic reagents and a novel sulfinylamine reagent, t-BuONSO . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
The molecular structure of 2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide group. The sulfonamide group is further substituted with two ethyl groups .科学研究应用
Carbonic Anhydrase Inhibition
One notable application of sulfonamide derivatives is their role as carbonic anhydrase inhibitors. Sulfonamides, including those similar to "2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide," have been utilized to inhibit carbonic anhydrase isozymes, which are therapeutically relevant for conditions such as glaucoma, edema, and epilepsy. For example, a study by Sapegin et al. (2018) explored the use of unprotected primary sulfonamide groups in facilitating ring-forming cascades to produce novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, highlighting their potential in medicinal chemistry (Sapegin et al., 2018).
Antimicrobial and Anticancer Applications
Sulfonamide derivatives have also demonstrated significant antimicrobial and anticancer activities. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their in vitro anticancer activity against various cancer cell lines, revealing their potential to reduce cell proliferation and induce apoptosis (Cumaoğlu et al., 2015). Additionally, Kumar et al. (2020) synthesized 4-chloro-3-nitrobenzene sulfonamide derivatives and tested their antimicrobial activity, further underscoring the broad utility of sulfonamide compounds in addressing bacterial infections and exploring their mechanism of action (Kumar et al., 2020).
Polymer Science Applications
In polymer science, sulfonamide derivatives serve as precursors for the synthesis of functional polymers. Selhorst and Fossum (2013) prepared poly(arylene ether)s carrying pendant diethyl sulfonamide groups, demonstrating the activation of fluoride atoms by the sulfonamide group for access to high molecular weight polymers. This research highlights the role of sulfonamide derivatives in the development of novel polymeric materials with potential applications in various industries (Selhorst & Fossum, 2013).
Environmental Decontamination
Furthermore, sulfonamide derivatives have been explored for environmental decontamination applications. Gutch et al. (2007) investigated the use of N,N-dichloro poly(styrene-co-divinylbenzene) sulfonamide for decontaminating sulfur mustard simulants, demonstrating their efficacy in neutralizing toxic substances and suggesting their utility in chemical defense and environmental cleanup efforts (Gutch et al., 2007).
属性
IUPAC Name |
2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-7-8(13(14)15)5-6-9(10)11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIUJTBQHFXCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407582 | |
| Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |
CAS RN |
4750-91-8 | |
| Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

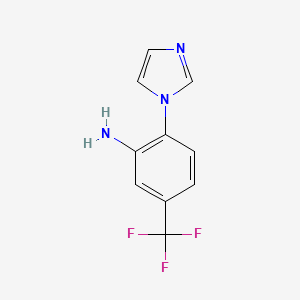
![2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1352959.png)
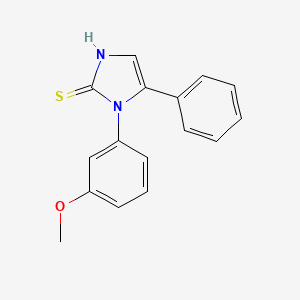
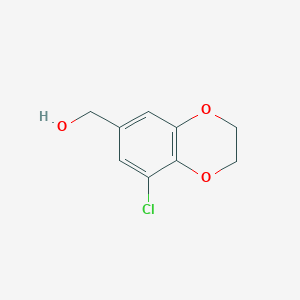
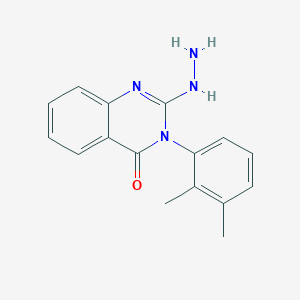
![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)
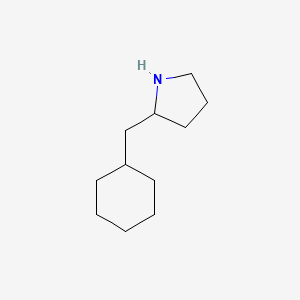
![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)
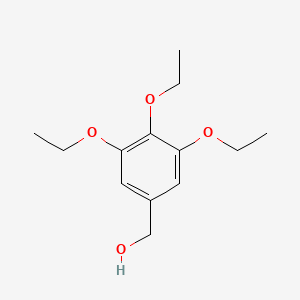
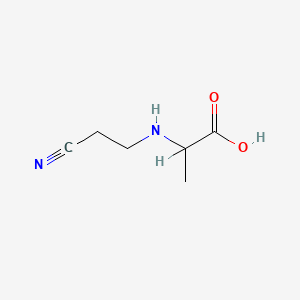
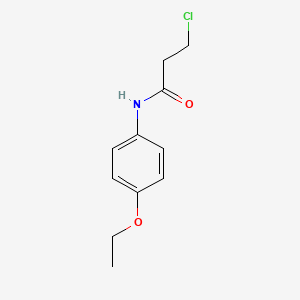

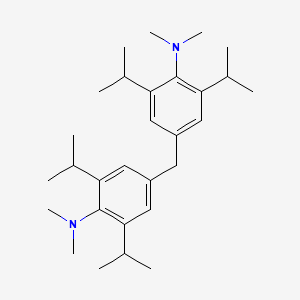
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)